molecular formula C7H5BrF2S B6305965 (4-Bromo-2,3-difluorophenyl)(methyl)sulfane CAS No. 1823588-11-9

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane

Cat. No.: B6305965
CAS No.: 1823588-11-9
M. Wt: 239.08 g/mol
InChI Key: UWNAYECAKUJYMN-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5BrF2S and a molecular weight of 239.08 g/mol. This compound has garnered attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)(methyl)sulfane
  • (4-Bromo-3-fluorophenyl)(methyl)sulfane
  • (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane

Uniqueness

(4-Bromo-2,3-difluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in the study of biological interactions.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNAYECAKUJYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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